molecular formula C18H16N2O3 B2626138 N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-26-2

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2626138
CAS No.: 478249-26-2
M. Wt: 308.337
InChI Key: UTEGJWUIPAWNBB-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a complex organic compound with the molecular formula C18H16N2O3. This compound is characterized by the presence of a furan ring, a pyrrole ring, and a benzoyl group, making it a unique structure in the realm of heterocyclic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 2-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with pyrrole-2-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan or pyrrole rings .

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
  • N-(furan-2-ylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Uniqueness

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of a furan ring, a pyrrole ring, and a benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS No. 478249-26-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H16N2O3
Molar Mass308.33 g/mol
Density1.253 g/cm³
Boiling Point537.3 °C (predicted)
pKa13.66 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Activity

A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring significantly enhance anti-tuberculosis (anti-TB) activity. Compounds with electron-withdrawing groups and bulky substituents showed improved efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Table: Comparison of Antimicrobial Activities of Pyrrole Derivatives

Compound IDStructure ModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 32Bulky substituent on carboxamide<0.016>64
Compound 142-Chlorophenyl group>0.05>64
Compound 19CF3 substituent>0.05>64

Antiviral Activity

N-Heterocycles, including pyrrole derivatives, have shown promise as antiviral agents. The presence of furan rings in these compounds often correlates with enhanced activity against various viral infections, including those caused by HIV and other RNA viruses .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the compound may inhibit key enzymes or pathways involved in microbial and viral replication.

  • Target Identification : The compound has been evaluated against MmpL3, a crucial protein in mycolic acid biosynthesis in Mycobacterium tuberculosis. Inhibition of this target leads to disruption of cell wall synthesis, which is vital for bacterial survival .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring and carboxamide group have been linked to changes in biological activity, highlighting the importance of structural modifications in drug design .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-TB Efficacy : A recent study synthesized various pyrrole derivatives and tested their efficacy against drug-resistant strains of Mycobacterium tuberculosis, finding that some derivatives maintained low cytotoxicity while exhibiting potent anti-TB activity .
  • Antiviral Properties : Research into the antiviral properties of furan-containing compounds revealed significant inhibition against HIV reverse transcriptase, suggesting that structural features of these compounds play a critical role in their mechanism of action .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEGJWUIPAWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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